molecular formula C11H16Cl2N2O2 B8194354 trans-Methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate dihydrochloride

trans-Methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate dihydrochloride

Cat. No.: B8194354
M. Wt: 279.16 g/mol
InChI Key: FYVKCEUCMXBFCE-NKRBYZSKSA-N
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Description

trans-Methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate dihydrochloride: is a chemical compound with the molecular formula C11H14N2O2. This compound is known for its unique structure, which includes a pyrrolidine ring and a pyridine moiety. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine carboxylates under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the correct formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the pyridine ring, where various substituents can be introduced using different reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, trans-Methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology: This compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules to understand its effects on cellular processes.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of trans-Methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • trans-Methyl 4-(pyridin-2-yl)pyrrolidine-3-carboxylate
  • trans-Methyl 4-(pyridin-4-yl)pyrrolidine-3-carboxylate
  • trans-Methyl 4-(quinolin-3-yl)pyrrolidine-3-carboxylate

Uniqueness: The uniqueness of trans-Methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate dihydrochloride lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl (3R,4S)-4-pyridin-3-ylpyrrolidine-3-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.2ClH/c1-15-11(14)10-7-13-6-9(10)8-3-2-4-12-5-8;;/h2-5,9-10,13H,6-7H2,1H3;2*1H/t9-,10+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVKCEUCMXBFCE-NKRBYZSKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CNC[C@@H]1C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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